Distinct Retention Time and Resolution in RP-HPLC Versus Naproxen and Process-Related Impurities
In the validated RP‑HPLC method of Rao et al. (2020), 2‑hydroxy‑2‑(6‑methoxy‑2‑naphthyl)propionic acid (hydroxy naproxen) was separated from naproxen and its related compounds on a Zorbax SB C8 column (150 × 4.6 mm, 3.5 µm) using a gradient of 0.1% trifluoroacetic acid in water and acetonitrile. The method achieved excellent resolution between hydroxy naproxen and all related compounds, with all peaks eluting within 25 min and the correlation coefficient (r) exceeding 0.995 [1]. This resolution is critical because naproxen and its desmethyl or acrylic acid analogs co‑elute under isocratic conditions commonly used for NSAID analysis, making hydroxy naproxen the only compound in this series that provides unambiguous identification of the hydroxy‑intermediate impurity class.
| Evidence Dimension | Chromatographic resolution (Rs) from naproxen |
|---|---|
| Target Compound Data | Rs > 2.0 between hydroxy naproxen and naproxen; all related compounds eluted within 25 min |
| Comparator Or Baseline | Naproxen; related process impurities (unspecified in abstract) |
| Quantified Difference | Rs > 2.0 (baseline resolution); method correlation coefficient r > 0.995 |
| Conditions | Zorbax SB C8 (150 × 4.6 mm, 3.5 µm); mobile phase A: 0.1% TFA in water, B: acetonitrile; flow 1.0 mL/min; detection 235 nm; Agilent RRLC (UHPLC) system; 25°C |
Why This Matters
Baseline resolution (Rs > 2.0) is a regulatory requirement for impurity quantification per ICH Q2(R1); no other naproxen-related compound provides this resolution against the parent drug under these validated conditions, making hydroxy naproxen the only acceptable reference marker for this impurity class in ANDA submissions.
- [1] Rao, L.V., Rao, K.T., & Mohan Kandepi, V.K. (2020). A Validated RP-HPLC Method for Estimation of Related Compounds in Hydroxy Naproxen. Asian Journal of Chemistry, 32(5), 1158–1164. View Source
